molecular formula C13H15BrO2 B1455918 trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester CAS No. 350490-15-2

trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester

Cat. No. B1455918
M. Wt: 283.16 g/mol
InChI Key: FFPDSVNJARXKCJ-UHFFFAOYSA-N
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Description

“trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H15BrO2 and a molecular weight of 283.17 . It has attracted significant attention in various fields of research and industry.


Synthesis Analysis

The synthesis of such compounds often involves transesterification . The transesterification of β-keto esters is a useful transformation in organic synthesis . A wide range of methyl and ethyl esters are commercially available and represent convenient starting points for elaboration via transesterification .


Molecular Structure Analysis

The molecular structure of “trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester” consists of 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving “trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester” could include transesterification . This process is commonly used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester” include a melting point of 36-37 °C, a predicted boiling point of 342.5±17.0 °C, and a predicted density of 1.310±0.06 g/cm3 .

Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP)

ATRP techniques utilize esters like tert-butyl acrylate for controlled polymerizations, leading to well-defined polymers with narrow molecular weight distributions. This method allows for the subsequent modification of polymers, such as hydrolysis to poly(acrylic acid), showcasing the versatility of esters in polymer synthesis (Davis & Matyjaszewski, 2000).

Synthesis and Characterization of Monomers and Polymers

Ester-type monomers synthesized from acrylic acid and derivatives of phenols like 4-tert-butylphenol are used to improve the thermostability and adhesive properties of polymers. These novel monomers and polymers demonstrate enhanced thermal stability and are characterized by spectroscopic techniques and thermal analyses (Bicu & Mustaţǎ, 2002).

Green Synthesis of Antioxidants

The synthesis of new synthetic antioxidants, such as 4-methyl-2-tert-butyl-6-(4-methyl-3-tert-butyl-2-hydroxybenzyl)phenyl acrylate, involves esters and showcases a green chemistry approach. These antioxidants are synthesized with high yield and purity, highlighting the potential of esters in developing environmentally friendly synthetic methods (Guo et al., 2020).

Reactions of Unsaturated Esters

The study of reactions between unsaturated esters and oxidative systems reveals the conversion to tert-butyl esters of peroxycarboxylic acids. This research provides insights into the reactivity of unsaturated esters under mild conditions, contributing to the understanding of ester chemistry (Stepovik et al., 2002).

Stereospecific Synthesis and Pyrolysis

The stereospecific synthesis of esters like trans-t-Butyl Beta-(p-bromophenyl)-glcidate through epoxidation of unsaturated esters illustrates the precise synthetic routes possible with esters. These methods are crucial for the creation of specific molecular configurations for further chemical investigations (Bansal & Sethi, 2014).

Future Directions

While specific future directions for “trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester” were not found, the increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests that this compound may continue to be a subject of research .

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPDSVNJARXKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromophenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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